6-({4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
Overview
Description
6-({4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid is a useful research compound. Its molecular formula is C20H26N2O5S and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound 6-[({4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid is 406.15624311 g/mol and the complexity rating of the compound is 707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cyclin-dependent kinase inhibitors : A study discussed the synthesis of beta-aminoethylsulfones, which, when linked to a phenyl group, become inhibitors of the cyclin-dependent kinase CDK2. This suggests potential applications in medicinal chemistry and cancer research (Griffin et al., 2006).
Sulfoxide thermolysis in organic chemistry : Another study explored the sulfoxide thermolysis of specific compounds in different solvents, leading to the formation of various products. This research can be useful in the field of organic synthesis and pharmaceutical development (Bänziger, Klein, & Rihs, 2002).
Synthesis of piperidines and related compounds : A study described a method for synthesizing piperidines and related compounds like pyrrolizidines and indolizidines, which are important in the development of new pharmaceuticals (Back & Nakajima, 2000).
1,3,4-Oxadiazole compounds and enzyme inhibition : A research focused on synthesizing 1,3,4-oxadiazole compounds with potential biological activities. These compounds were evaluated for their ability to inhibit the butyrylcholinesterase enzyme, indicating their potential use in treating diseases like Alzheimer's (Khalid et al., 2016).
Nanofiltration membranes for dye treatment : The synthesis of novel sulfonated aromatic diamine monomer and its use in preparing thin-film composite nanofiltration membranes was explored. This research is significant for environmental applications, especially in water treatment and dye removal (Liu et al., 2012).
Protection of hydroxyl groups in carbohydrate chemistry : A study on the synthesis and application of a new protecting group for hydroxyl groups in carbohydrate chemistry was conducted. This has implications in the field of organic synthesis and drug development (Spjut, Qian, & Elofsson, 2010).
Properties
IUPAC Name |
6-[[4-(3-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-14-5-4-12-22(13-14)28(26,27)16-10-8-15(9-11-16)21-19(23)17-6-2-3-7-18(17)20(24)25/h2-3,8-11,14,17-18H,4-7,12-13H2,1H3,(H,21,23)(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYCNTMPHIJYFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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